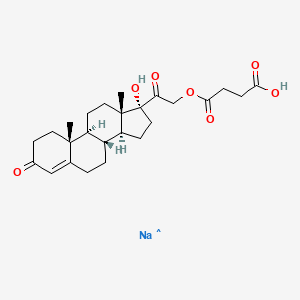
21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt involves the esterification of hydrocortisone with succinic acid, followed by the formation of the sodium salt . The reaction typically requires the use of an acid catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where hydrocortisone is reacted with succinic acid in the presence of an acid catalyst. The resulting ester is then neutralized with sodium hydroxide to form the monosodium salt . The product is purified through crystallization and drying processes to obtain a high-purity compound suitable for medical use .
Chemical Reactions Analysis
Types of Reactions
21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various hydrocortisone derivatives with modified functional groups, which can have different biological activities and applications .
Scientific Research Applications
21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in cell culture media to support the growth and differentiation of various cell types.
Industry: Utilized in the production of pharmaceuticals and as a component in various industrial processes.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes involved in inflammation and immune response . The molecular targets include various cytokines and enzymes that play a role in the inflammatory process .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: The parent compound of 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt, with similar anti-inflammatory properties.
Methylprednisolone Sodium Succinate: Another glucocorticoid with similar anti-inflammatory and immunosuppressive effects.
Uniqueness
This compound is unique due to its enhanced water solubility, which allows for rapid intravenous administration and quick onset of action . This makes it particularly useful in emergency medical situations where immediate anti-inflammatory effects are required .
Biological Activity
21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione monosodium salt, with the CAS number 70795-33-4, is a synthetic derivative of cortisol. This compound exhibits significant biological activity that has been explored for potential therapeutic applications, particularly in the fields of endocrinology and pharmacology.
- Molecular Formula : C25H33O7·Na
- Molecular Weight : 468.515 g/mol
- Structure : The compound features a pregnane backbone with various functional groups, including a carboxylic acid and an ester, which contribute to its biological activity.
The biological activity of this compound primarily stems from its interaction with glucocorticoid receptors. As a glucocorticoid, it mimics the effects of cortisol, influencing various physiological processes such as inflammation and immune response modulation.
Key Mechanisms:
- Antiglucocorticoid Activity : It exhibits multi-site antiglucocorticoid activity in vivo, which can be beneficial in conditions characterized by excessive glucocorticoid levels .
- Modulation of Gene Expression : By binding to glucocorticoid receptors, it can alter the transcription of genes involved in inflammation and metabolic processes.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: In Vivo Anti-inflammatory Effects
A study conducted by Duncan et al. (1979) investigated the anti-inflammatory properties of the compound in rodent models. The results indicated a marked decrease in edema and inflammatory cell infiltration when administered at therapeutic doses. This suggests its potential utility in treating inflammatory disorders.
Case Study 2: Cardiovascular Applications
Research has highlighted the effectiveness of this compound as a treatment option during cardiac emergencies due to its solubility and rapid action profile. Its ability to modulate stress responses could be beneficial in acute settings where cortisol levels are elevated.
Properties
Molecular Formula |
C25H34NaO7 |
|---|---|
Molecular Weight |
469.5 g/mol |
InChI |
InChI=1S/C25H34O7.Na/c1-23-10-7-16(26)13-15(23)3-4-17-18(23)8-11-24(2)19(17)9-12-25(24,31)20(27)14-32-22(30)6-5-21(28)29;/h13,17-19,31H,3-12,14H2,1-2H3,(H,28,29);/t17-,18+,19+,23+,24+,25+;/m1./s1 |
InChI Key |
RBIFCNQIHNLNNX-OWIXMUDHSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C.[Na] |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















